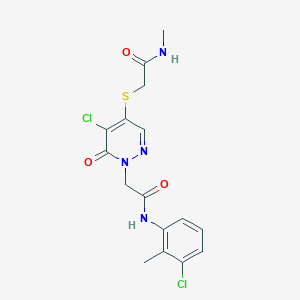

2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide”, there are general methods for the synthesis of benzamides and sulfonamides . For instance, benzamides can be synthesized through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid . Similarly, the synthesis of sulfonamides can involve the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactions

- The study on chlorosulfonation of N-benzyl carboxamides demonstrates the synthesis of sulfonyl chlorides from N-benzyl p-chloro- and 2,4-dichloro-benzamide, which were then used to produce various derivatives. This research highlights synthetic pathways that could be relevant to similar compounds (Cremlyn, Ellis, & Pinney, 1989).

Biological Activities

- Investigations into the Class III antiarrhythmic activity of substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides reveal the potential for cardiovascular applications. These compounds showed potent Class III activity without affecting conduction, demonstrating the therapeutic relevance of sulfonamide and benzamide derivatives in cardiovascular diseases (Ellingboe et al., 1992).

Drug-like Compound Synthesis

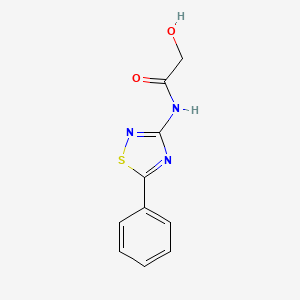

- A method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, employing cyclization reactions of carboxamidine dithiocarbamate, highlights innovative approaches to creating compounds with potential pharmaceutical applications (Park et al., 2009).

Interaction with Biological Molecules

- An in vitro study on the interactions of carboxamide derivatives of amino acids with Bovine Serum Albumin (BSA) using ultrasonic interferometer technique explores the binding effects of these compounds on proteins. This research may provide insights into the drug-protein interactions relevant to similar chemical structures (Thakare et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain. The compound’s selectivity for COX-2 over COX-1 minimizes the risk of side effects associated with non-selective NSAIDs, such as gastric ulcers and cardiovascular issues .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted by COX enzymes into prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .

Result of Action

The inhibition of COX-2 by the compound results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory prostaglandins. Furthermore, the compound’s selectivity for COX-2 over COX-1 means it can reduce inflammation without the gastrointestinal side effects often seen with non-selective NSAIDs .

Propiedades

IUPAC Name |

2-[(4-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYYYWBEFZUKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)